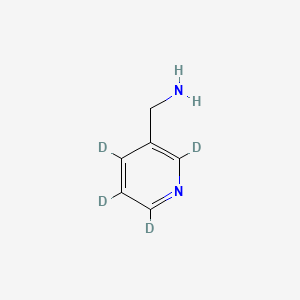

3-(アミノメチル)ピリジン-2,4,5,6-d4

説明

3-(Aminomethyl)pyridine-2,4,5,6-d4 is a deuterated derivative of 3-(aminomethyl)pyridine. This compound is characterized by the presence of four deuterium atoms at the 2, 4, 5, and 6 positions of the pyridine ring. The molecular formula is C6H4D4N2, and it has a molecular weight of 112.17 g/mol . Deuterated compounds like this one are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.

科学的研究の応用

3-(Aminomethyl)pyridine-2,4,5,6-d4 has several applications in scientific research:

Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other substances.

Medicine: This compound can be used in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.

準備方法

The synthesis of 3-(aminomethyl)pyridine-2,4,5,6-d4 typically involves the introduction of deuterium atoms into the pyridine ring. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process .

Industrial production methods for deuterated compounds generally involve large-scale catalytic exchange reactions or the use of deuterated starting materials. These methods ensure the efficient incorporation of deuterium atoms into the desired positions on the pyridine ring .

化学反応の分析

3-(Aminomethyl)pyridine-2,4,5,6-d4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The amino group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives.

作用機序

The mechanism of action of 3-(aminomethyl)pyridine-2,4,5,6-d4 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The presence of deuterium can also influence the compound’s reactivity and stability, making it a valuable tool for studying reaction mechanisms and metabolic pathways.

類似化合物との比較

3-(Aminomethyl)pyridine-2,4,5,6-d4 can be compared to other deuterated and non-deuterated pyridine derivatives:

3-(Aminomethyl)pyridine: The non-deuterated version of the compound, which lacks the unique properties conferred by the deuterium atoms.

2-Amino-5-methylpyridine: Another pyridine derivative with an amino group, but with different substitution patterns on the ring.

3-Pyridinemethanamine-d4: A similar deuterated compound with deuterium atoms at different positions on the pyridine ring .

The uniqueness of 3-(aminomethyl)pyridine-2,4,5,6-d4 lies in its specific deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems.

生物活性

3-(Aminomethyl)pyridine-2,4,5,6-d4, also known as d4-3-AMP, is a deuterated derivative of 3-(aminomethyl)pyridine. The substitution of hydrogen atoms at positions 2, 4, 5, and 6 of the pyridine ring with deuterium enhances its utility in various scientific applications. This article explores the biological activity of d4-3-AMP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H8D4N2

- Structure : The compound features a pyridine ring with an aminomethyl group. The deuteration improves NMR spectroscopy outcomes by providing clearer signals due to the different spin properties of deuterium compared to hydrogen.

Mechanisms of Biological Activity

The biological activity of d4-3-AMP is primarily linked to its interaction with specific proteins involved in cellular processes. Notably:

-

Targeting Survivin Protein :

- d4-3-AMP has been shown to bind to the BIR domain of the Survivin protein, which is part of the anti-apoptotic protein family. This interaction inhibits Survivin’s function and may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in cancer treatment.

-

NMR Applications :

- The isotopic labeling allows for enhanced tracking in metabolic studies and reaction mechanisms. By utilizing NMR-based screening techniques, researchers can investigate binding interactions with proteins more effectively.

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of d4-3-AMP:

Table 1: Summary of Biological Activities

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that d4-3-AMP significantly reduced the viability of various cancer cell lines by promoting apoptosis through Survivin inhibition. This effect was quantified using cell viability assays and flow cytometry analysis to measure apoptotic markers.

Applications in Medicinal Chemistry

The unique properties of d4-3-AMP make it a valuable tool in medicinal chemistry:

特性

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2/i1D,2D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOUGSFASVGDCS-RZIJKAHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CN)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661781 | |

| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-00-9 | |

| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。